molecular formula C15H13ClFN5O2S B11256021 N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B11256021
M. Wt: 381.8 g/mol
InChI Key: RAQFNXMRTGCAKZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorofluorophenyl group with a purine derivative, making it of interest for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Chlorofluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce chlorine and fluorine atoms. Common reagents include chlorine gas and fluorine-containing compounds under controlled conditions.

    Synthesis of the Purine Derivative: The purine core is synthesized through a series of reactions starting from simpler nitrogen-containing heterocycles

    Coupling Reaction: The final step involves coupling the chlorofluorophenyl intermediate with the purine derivative using a thiol-based linker. This is typically achieved through nucleophilic substitution reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorofluorophenyl group and purine derivative can bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is unique due to its combination of a chlorofluorophenyl group with a purine derivative. This unique structure may confer specific biological activities and interactions not seen in other similar compounds.

Properties

Molecular Formula

C15H13ClFN5O2S

Molecular Weight

381.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13ClFN5O2S/c1-2-22-13-12(14(24)19-7-18-13)21-15(22)25-6-11(23)20-8-3-4-10(17)9(16)5-8/h3-5,7H,2,6H2,1H3,(H,20,23)(H,18,19,24)

InChI Key

RAQFNXMRTGCAKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC=N2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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